5,6-Dichloro-1h-benzimidazole-4,7-dione
Description
Properties
IUPAC Name |
5,6-dichloro-1H-benzimidazole-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-2-3(9)7(13)5-4(6(2)12)10-1-11-5/h1H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVOHPUJZLSPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)C(=C(C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293739 | |
| Record name | 5,6-dichloro-1h-benzimidazole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34674-41-4 | |
| Record name | NSC91836 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-dichloro-1h-benzimidazole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1h-benzimidazole-4,7-dione typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 5,6-dichloro-1h-benzimidazole with an oxidizing agent to introduce the carbonyl groups at the 4 and 7 positions. The reaction conditions often require the use of solvents such as acetic acid or dimethylformamide and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1h-benzimidazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the chlorine atoms or modifying the carbonyl groups.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of benzimidazole-4,7-dione exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives possess cytotoxic effects comparable to established chemotherapeutics like mitomycin C against colon, breast, and lung cancer cell lines .
Table 1: Cytotoxicity of Benzimidazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Colon | 5.0 |
| Compound B | Breast | 3.5 |
| Compound C | Lung | 4.2 |
Neuropathic Pain Treatment
5,6-Dichloro-1H-benzimidazole-4,7-dione derivatives have been explored as antagonists of the P2X3 receptor, a target for neuropathic pain relief. A notable compound from this class exhibited an IC50 value of 375 nM and demonstrated efficacy in animal models of neuropathic pain . The mechanism involves modulation of ATP-gated ion channels that play a critical role in pain signaling pathways.
Table 2: P2X3 Receptor Antagonist Activity
| Compound Name | IC50 (nM) | Selectivity Ratio (P2X3/P2X2/3) |
|---|---|---|
| Compound D | 375 | >23-fold |
| Compound E | 450 | >15-fold |
Anti-nociceptive Effects
In vivo studies have confirmed the anti-nociceptive properties of these compounds in pain models induced by nerve ligation or chemotherapeutics. The administration of these compounds resulted in increased mechanical withdrawal thresholds, indicating their potential as analgesics .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the benzimidazole core significantly influence biological activity. For example, halogen substitutions on the aniline moiety can enhance or diminish the antagonistic effects on P2X3 receptors . The observed trends suggest that electron-withdrawing groups improve activity compared to electron-donating groups.
Table 3: SAR Analysis of Substituted Benzimidazoles
| Substituent Type | Activity Level |
|---|---|
| Fluoro | High |
| Chloro | Moderate |
| Bromo | Low |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of benzimidazole derivatives for their pharmacological properties:
- A study from 2023 synthesized a series of benzimidazole-derived sulfonylureas as potent antagonists of the P2Y receptor subtype with promising results in calcium signaling assays .
- Another investigation highlighted the synthesis of various halide-substituted benzimidazole derivatives and their corresponding biological evaluations against cancer cell lines and pain models .
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1h-benzimidazole-4,7-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Varying 2-Position Substituents
The 2-position of the benzimidazole core is pivotal for metabolic stability and receptor affinity:
- 5,6-Dichloro-2-methylbenzimidazole-4,7-dione (9a) : The methyl group at position 2 enhances synthetic accessibility but reduces metabolic stability due to susceptibility to phase 1 oxidation. For example, the hit compound KCB-77033 (a 2-methyl derivative) showed lower metabolic stability compared to trifluoromethyl analogues .
- 5,6-Dichloro-2-trifluoromethylbenzimidazole-4,7-dione (9b) : The trifluoromethyl group at position 2 improves metabolic stability and P2X3 receptor antagonistic activity. Derivatives like 11a (2-CF₃, 4-F-aniline) demonstrated 4–5-fold higher potency than methyl-substituted analogues (e.g., 10a) .
Table 1: Impact of 2-Position Substituents on Activity and Stability
| Compound | 2-Substituent | Metabolic Stability (t₁/₂) | P2X3R IC₅₀ (nM) |
|---|---|---|---|
| 9a | Methyl | Low | ~500* |
| 9b | Trifluoromethyl | High | ~100* |
Halogenated Aniline Derivatives
Substitutions on the N1-aniline ring modulate receptor binding and selectivity:
- 4-Chloroaniline derivatives (e.g., 10b, 11b) : These compounds exhibit moderate P2X3 antagonism (IC₅₀ ~200–400 nM) but reduced potency compared to 3,4-difluoroaniline derivatives .
- 3,4-Difluoroaniline derivatives (e.g., 11c) : Enhanced receptor affinity (IC₅₀ ~50–100 nM) due to optimal halogen positioning for hydrophobic interactions .
- 3,4-Dichloroaniline derivatives (e.g., 11d) : Bulkier substituents reduce solubility but improve selectivity for P2X3 over other purinergic receptors .
Table 2: Halogenated Aniline Derivatives and Activity
| Compound | Aniline Substituent | P2X3R IC₅₀ (nM) | Selectivity (vs. P2X2/7) |
|---|---|---|---|
| 11b | 4-Cl | 320 | Moderate |
| 11c | 3,4-F₂ | 65 | High |
| 11d | 3,4-Cl₂ | 180 | High |
Piperidinylamino Derivatives (14c–i)
Derivatives with piperidinylamino substitutions (e.g., 14c–i) explore the impact of bulky substituents on pharmacokinetics:
- 14c (benzoyl) : Moderate metabolic stability (t₁/₂ ~2.5 h) and improved bioavailability due to reduced plasma protein binding .
- 14e (4-Cl-benzoyl) : Higher lipophilicity increases CNS penetration but lowers aqueous solubility .
These derivatives, however, generally show lower P2X3R antagonism compared to simpler aniline-substituted analogues, suggesting steric hindrance may limit receptor engagement .
Comparison with Anticancer Benzimidazole-4,7-diones
Benzimidazole-4,7-diones with nitro or N-oxide groups (e.g., compounds 5a–c, 6c) exhibit hypoxia-selective cytotoxicity, contrasting with the P2X3-focused activity of 5,6-dichloro derivatives. For example, compound 6b showed a hypoxia/normoxia cytotoxicity ratio comparable to tirapazamine, a reference bioreductive agent . This highlights how substituent-directed redox properties dictate therapeutic application.
Biological Activity
5,6-Dichloro-1H-benzimidazole-4,7-dione is a compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data from various studies, case evaluations, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure that contributes to its biological properties. The presence of chlorine atoms at positions 5 and 6 enhances its reactivity and interaction with biological targets.
Anticancer Properties
Numerous studies have investigated the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Evaluation :
- A study evaluated the cytotoxic effects of several benzimidazole-4,7-diones on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results demonstrated that compounds like 2b exhibited promising cytotoxicity in hypoxic conditions, promoting apoptotic cell death through caspase-dependent mechanisms .
- The half-maximal inhibitory concentration (IC50) values were determined using the WST-1 assay, revealing that various derivatives had IC50 values ranging from 30.2 μM to over 500 μM depending on their substituents and the cell line tested .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. Research indicates that substituents on the benzimidazole ring can significantly alter its potency:
| Compound | Substituent Type | IC50 (μM) | Cell Line |
|---|---|---|---|
| 1a | Chlorophenyl | 30.2 | A549 |
| 2a | Piperonyl | >500 | A549 |
| 2b | Nitrophenyl | >500 | A549 |
| 1c | Naphthyl | >400 | A549 |
This table illustrates how different substituents affect the efficacy of various derivatives against the A549 cell line .
Study on Hypoxia Selectivity
A pivotal study focused on the hypoxia-selective properties of benzimidazole derivatives. The findings indicated that certain compounds preferentially targeted tumor cells in low oxygen environments, a common characteristic of solid tumors. This selectivity was attributed to their ability to induce apoptosis specifically under hypoxic conditions while sparing normal cells .
Evaluation of Antiproliferative Activity
In another investigation, a series of benzimidazole derivatives were synthesized and tested for antiproliferative activity against colon and breast cancer cell lines. The results showed that some derivatives exhibited comparable or superior activity to known chemotherapeutic agents like mitomycin C .
Q & A
Q. What are the key synthetic methodologies for 5,6-Dichloro-1H-benzimidazole-4,7-dione derivatives, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of substituted diamines with quinones or halogenated precursors under controlled conditions. For example:
- Radical cyclization : 6-exo-trig radical cyclization of aryl halides generates fused benzimidazolequinones .
- Pd-catalyzed coupling : Used to introduce substituents into the benzimidazole core, as seen in P2X3 receptor antagonist synthesis .
- Base-promoted spiro-fused imidazolone formation : Transition-metal-free conditions (e.g., KOtBu in DMF) yield derivatives with high regioselectivity .
Key factors : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and inert atmosphere (N₂/Ar) minimize side reactions. Yields range from 30–95% depending on substituent steric effects .
Q. How are structural and purity characteristics validated for this compound class?
- Spectroscopic techniques : ¹H/¹³C-NMR confirms regiochemistry (e.g., Cl substituents at C5/C6) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., EI-MS for thione derivatives) .
- Elemental analysis : Matches calculated vs. observed C/H/N/S ratios (e.g., ±0.3% tolerance) .
- Chromatography : HPLC or UPLC monitors stability under varying pH and temperature .
Q. What in vitro assays are used for preliminary biological evaluation?
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., K562 leukemia, SW620 colon cancer) with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC ≤ 25 µg/mL considered active) .
Advanced Research Questions
Q. How do substituents in the benzimidazole-4,7-dione scaffold influence biological activity?
Structure–Activity Relationship (SAR) insights :
- Quinone ring substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance redox cycling, critical for hypoxia-selective cytotoxicity .
- N-position in pyridine moieties : Meta-substitution improves DNA intercalation, as seen in SW620 cell line inhibition (IC₅₀ = 1.2 µM vs. doxorubicin IC₅₀ = 0.9 µM) .
- Piperidine derivatives : Bulky groups at C2 increase P2X3 receptor antagonism (IC₅₀ = 380 nM) by enhancing hydrophobic interactions .
Data example :
| Compound | Substituent | IC₅₀ (Hypoxia) | IC₅₀ (Normoxia) | O/H Ratio |
|---|---|---|---|---|
| 5a | -Cl | 36.1 µM | 30.2 µM | 1.19 |
| 6a | -NO₂ | 35.0 µM | 115.7 µM | 0.30 |
| O/H ratio <1 indicates hypoxia selectivity . |
Q. How can researchers resolve contradictions in cytotoxicity data across oxygen gradients?
- Hypoxia vs. normoxia : Compounds with high O/H ratios (e.g., 6a: 0.30) are prioritized for solid tumor models due to preferential activation in low-O₂ environments .
- Mechanistic validation : Measure ROS generation via DCFH-DA assay or NADPH depletion to confirm redox cycling .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across ≥3 independent replicates .
Q. What computational strategies support the design of derivatives with improved selectivity?
- Molecular docking : Identify binding poses in target proteins (e.g., P2X3 receptor; Glide Score ≤ -8.0 kcal/mol correlates with activity) .
- QSAR models : Use Hammett constants (σ) or LogP to predict electron-withdrawing/-donating effects on bioactivity .
- ADMET prediction : SwissADME or pkCSM tools assess solubility (LogS > -4) and CYP450 inhibition risks .
Q. How does stability under physiological conditions impact experimental outcomes?
- UPLC stability studies : Monitor degradation in PBS (pH 7.4) or serum at 37°C. For example, t₁/₂ < 2 hours necessitates prodrug strategies .
- Metabolite profiling : LC-MS identifies major metabolites (e.g., hydroxylation or glucuronidation) that reduce efficacy .
Methodological Recommendations
- Synthetic optimization : Prioritize Pd-catalyzed methods for regioselectivity but switch to radical cyclization for fused-ring systems .
- Biological assays : Include Tirapazamine as a positive control for hypoxia-selective agents .
- Data reporting : Adopt CRC guidelines for IC₅₀ determination (R² ≥ 0.95 for dose-response curves) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
